"Tert-butyl N-(3-isopropylphenyl)carbamate" physical and chemical properties
"Tert-butyl N-(3-isopropylphenyl)carbamate" physical and chemical properties
Topic: Tert-butyl N-(3-isopropylphenyl)carbamate Physical and Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Intermediate for Medicinal Chemistry and Kinase Inhibitor Synthesis [1]
Executive Summary
Tert-butyl N-(3-isopropylphenyl)carbamate (CAS: 152418-89-8) is a specialized amine-protected intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways where the 3-isopropylaniline motif acts as a hydrophobic anchor. By masking the nucleophilic aniline nitrogen with a tert-butoxycarbonyl (Boc) group, this compound allows researchers to perform chemoselective transformations—such as electrophilic aromatic substitutions, lithiations, or cross-couplings—on the aromatic ring without interference from the amine. This guide details its physicochemical profile, synthesis protocols, and handling requirements for high-integrity research applications.
Chemical Identity & Structural Characterization[2][3][4][5][6][7]
| Parameter | Data |
| IUPAC Name | tert-Butyl N-(3-isopropylphenyl)carbamate |
| Common Synonyms | N-Boc-3-isopropylaniline; (3-Isopropylphenyl)carbamic acid tert-butyl ester |
| CAS Registry Number | 152418-89-8 |
| Molecular Formula | C |
| Molecular Weight | 235.32 g/mol |
| SMILES | CC(C)C1=CC=CC(NC(=O)OC(C)(C)C)=C1 |
| Structural Class | Carbamate-protected Aniline |
Structural Insight
The molecule consists of a lipophilic isopropyl group at the meta-position of the phenyl ring relative to the carbamate nitrogen. This meta-substitution is critical in medicinal chemistry; unlike para-substituents which extend the molecule linearly, the meta-isopropyl group often occupies specific hydrophobic pockets in enzyme active sites (e.g., the allosteric pocket of certain kinases), improving binding affinity and selectivity.
Physical & Chemical Properties[2][3][4][5][6][7][8][9][11][12][13]
While specific experimental melting points for this intermediate are rarely indexed in public databases compared to the parent aniline, its properties can be reliably extrapolated from structural analogs (e.g., N-Boc-aniline and N-Boc-toluidines).
| Property | Value / Description | Scientific Context |
| Physical State | Low-melting solid or viscous oil | The bulky Boc group disrupts crystal packing, often lowering the melting point compared to planar anilines. |
| Melting Point (Predicted) | 45 – 60 °C (or oil at RT) | Analogs like N-Boc-aniline melt at ~54°C. The isopropyl group adds steric bulk that may depress this value. |
| Boiling Point (Predicted) | ~330 °C (at 760 mmHg) | High boiling point due to increased molecular weight; typically decomposes upon distillation without vacuum. |
| Solubility | Soluble in organic solvents | Highly soluble in DCM, THF, Ethyl Acetate, and Methanol. Insoluble in water. |
| pKa (Conjugate Acid) | ~ -1 to 0 (Carbamate O) | The Boc group significantly reduces the basicity of the nitrogen lone pair compared to the free aniline (pKa ~4.6). |
| Stability | Base-stable; Acid-labile | Stable to aqueous bases (NaOH, KOH) and nucleophiles; rapidly cleaved by strong acids (TFA, HCl). |
Synthesis & Production Protocol
The synthesis of Tert-butyl N-(3-isopropylphenyl)carbamate is a standard chemoselective protection of 3-isopropylaniline. The following protocol prioritizes yield and purity by minimizing the formation of isocyanate or urea byproducts.
Reagents
-
Substrate: 3-Isopropylaniline (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) -
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)
-
Catalyst/Base: Triethylamine (Et
N) (1.2 equiv) or DMAP (0.05 equiv - optional for acceleration)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N
or Ar), dissolve 3-isopropylaniline in anhydrous THF (concentration ~0.5 M). -
Addition: Add Triethylamine to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the initial reaction.
-
Boc Introduction: Add Boc
O (dissolved in a minimal amount of THF) dropwise over 15–20 minutes.-
Why? Slow addition prevents local high concentrations that could lead to double protection (N,N-diBoc), although steric hindrance makes this less likely with this substrate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Workup:
-
Quench with water.
-
Extract with Ethyl Acetate (3x).[2]
-
Critical Wash: Wash the organic layer with 0.5 M HCl or 5% Citric Acid .
-
Reasoning: This acidic wash removes unreacted 3-isopropylaniline (which forms a water-soluble salt) and excess Triethylamine, while the neutral carbamate product remains in the organic layer.
-
-
Purification: Dry over Na
SO , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Workflow Visualization
Figure 1: Synthetic workflow for the Boc-protection of 3-isopropylaniline, highlighting the critical acid wash step for purification.
Analytical Characterization (Anticipated)
To validate the identity of the synthesized compound, the following spectral signals are diagnostic.
H NMR (400 MHz, CDCl )
- 7.20 – 6.90 (m, 4H): Aromatic protons. The pattern will show a complex multiplet due to the meta-substitution.
- 6.45 (br s, 1H): N-H proton. The broad singlet confirms the secondary carbamate.
- 2.88 (sept, J = 6.9 Hz, 1H): Isopropyl CH .
- 1.51 (s, 9H): tert-Butyl (Boc) methyl protons. Strong singlet.
-
1.24 (d, J = 6.9 Hz, 6H): Isopropyl CH
protons.
Mass Spectrometry (ESI)
-
[M+H]
: m/z 236.3 -
[M+Na]
: m/z 258.3 (Common adduct in ESI) -
[M-Boc+H]
: m/z 136.2 (Fragment corresponding to the re-protonated 3-isopropylaniline)
Applications in Drug Discovery[2][13]
This compound serves as a "masked" aniline building block. Its utility lies in its ability to withstand basic and nucleophilic conditions, allowing modifications to the phenyl ring that would otherwise be incompatible with a free amine.
Key Reaction Pathways
-
Directed Ortho-Metalation (DoM): The Boc group can act as a Weak Directing Group (WDG) for lithiation, allowing functionalization at the ortho-position (position 2 or 6).
-
Deprotection: Removal of the Boc group restores the free amine for subsequent amide coupling or sulfonylation.
Deprotection Mechanism
The cleavage of the Boc group is acid-catalyzed, proceeding via a tert-butyl cation intermediate which is scavenged or eliminates to form isobutylene.
Figure 2: Acid-mediated deprotection pathway yielding the parent aniline salt.
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).[3]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas. Moisture can slowly hydrolyze the carbamate over long periods.
-
Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust/vapors.
-
Spill Response: Adsorb on sand or vermiculite. Do not flush into surface water; carbamates can be toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86023971, tert-butyl N-[3-(3-oxopropyl)phenyl]carbamate (Analogous Structure). Retrieved from [Link][4]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc protection/deprotection protocols).
